molecular formula C20H21Cl2N3O4 B12448090 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B12448090
M. Wt: 438.3 g/mol
InChI Key: OIDWYTGBPULZSJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of phenoxy and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative by reacting 4-chloro-2-nitroaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy or piperazine derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.

    Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.

    Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disruption of Cellular Membranes: Interacting with lipid bilayers and affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(3,5-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
  • 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21Cl2N3O4

Molecular Weight

438.3 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H21Cl2N3O4/c1-13-9-16(10-14(2)20(13)22)29-12-19(26)24-7-5-23(6-8-24)17-4-3-15(21)11-18(17)25(27)28/h3-4,9-11H,5-8,12H2,1-2H3

InChI Key

OIDWYTGBPULZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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